Rhodomyrtoxin B
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Overview
Description
2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methyl-1-oxobutyl)-2-dibenzofuranyl]-1-butanone is a member of dibenzofurans.
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound's derivatives have been explored in various chemical reactions. For instance, its reaction with esters of amino acids has been studied, highlighting its potential in the synthesis of complex organic compounds (Sugiyama, Masaki, & Ota, 1966).
- Additionally, its involvement in the synthesis of tetrahydro-2(1H)-carbazolones suggests its utility in the creation of heterocyclic compounds, which are significant in pharmaceutical chemistry (Wittekind & Lazarus, 1970).
Biological Activities
- Dibenzofurans, closely related to the compound, have been isolated from natural sources like the mangrove endophytic fungus Penicillium sp. These compounds exhibit cytotoxicity against certain cell lines, indicating potential biomedical applications (Yang, Huang, Qiu, She, & Lin, 2013).
- Compounds structurally similar to 2-Methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methyl-1-oxobutyl)-2-dibenzofuranyl]-1-butanone found in Pilidiostigma glabrum have shown anti-inflammatory and antibacterial properties, which could be explored for wound healing applications (Shou et al., 2012).
Photochemical Applications
- The compound's derivatives have been studied in photochemical reactions, such as the reaction of benzofuran derivatives with benzophenone, leading to the formation of oxetanes. This highlights its potential in photochemistry and the development of light-activated processes (Kawase, Yamaguchi, Ochiai, & Horita, 1974).
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methylbutanoyl)dibenzofuran-2-yl]butan-1-one |
InChI |
InChI=1S/C24H28O7/c1-7-9(3)17(25)15-19(27)11(5)23-13(21(15)29)14-22(30)16(18(26)10(4)8-2)20(28)12(6)24(14)31-23/h9-10,27-30H,7-8H2,1-6H3 |
InChI Key |
SGFCERQKVVMREN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
Synonyms |
rhodomyrtoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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